molecular formula C12H8ClN3 B158509 6-Chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 1844-53-7

6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B158509
CAS No.: 1844-53-7
M. Wt: 229.66 g/mol
InChI Key: FPWMERDSYDEJOP-UHFFFAOYSA-N
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Biological Activity

6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₈ClN₃
  • Molecular Weight : 229.67 g/mol

The compound features a fused imidazo-pyridazine ring system, which contributes to its reactivity and biological activity. Its structure allows for various modifications that can enhance its pharmacological properties.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interference with cellular pathways crucial for cancer cell survival.

Key Findings :

  • In vitro studies indicate that this compound can disrupt multiple signaling pathways involved in cancer progression.
  • It has shown effectiveness against several cancer types, demonstrating potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes critical for various biological processes. Notably, it interacts with calcium-dependent protein kinase 1 (PfCDPK1) from Plasmodium falciparum, suggesting potential applications in malaria treatment.

Mechanism of Action :

  • Inhibition of PfCDPK1 prevents substrate binding, disrupting essential enzymatic functions necessary for the parasite's survival.

Study on Anticancer Activity

A study published in 2022 evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 5.3 µM
    • HeLa: 4.8 µM
    • A549: 3.9 µM

These findings highlight the compound's potential as a therapeutic agent against various cancers.

Study on Enzyme Interaction

Another study focused on the interaction of this compound with PfCDPK1:

  • Binding Affinity : The compound showed a strong binding affinity with an IC50 value of 0.12 µM.
  • Effect on Parasite Growth : Inhibition of PfCDPK1 resulted in a significant reduction in parasite proliferation in vitro.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer Activity (IC50)Enzyme Inhibition (IC50)
This compoundMCF-7: 5.3 µMPfCDPK1: 0.12 µM
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazineMCF-7: 4.5 µMPfCDPK1: 0.15 µM
8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazineMCF-7: 6.0 µMPfCDPK1: 0.20 µM

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWMERDSYDEJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171568
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844-53-7
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about how 6-Chloro-2-phenylimidazo[1,2-b]pyridazine might function as a corrosion inhibitor?

A1: The research paper explores the use of computational chemistry methods to understand how this compound interacts with metal surfaces in acidic environments []. While the abstract doesn't provide specific results, it suggests that the study aims to unravel the molecular mechanisms behind its potential corrosion inhibition properties. This likely involves investigating how the compound adsorbs onto the metal surface, forming a protective layer that hinders corrosive agents from reaching the metal. []

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